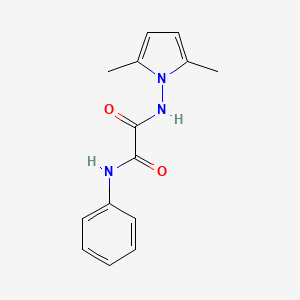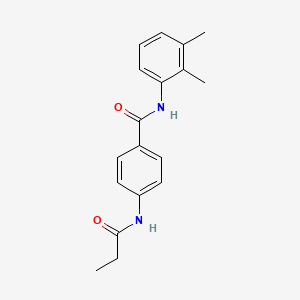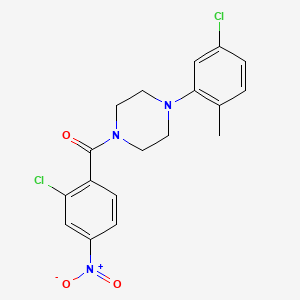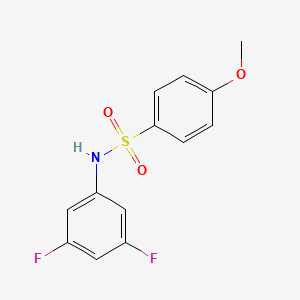
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-phenylethanediamide
描述
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-phenylethanediamide, commonly known as DPPH, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPPH is a diamide derivative that contains a pyrrole ring and a phenyl group, which are linked by an ethanediamide linker. This compound is known for its antioxidant properties and has been extensively studied for its therapeutic potential.
作用机制
The mechanism of action of DPPH is based on its ability to scavenge free radicals and prevent oxidative damage. DPPH acts as a hydrogen donor, reacting with free radicals and neutralizing them. This compound has been shown to be effective in scavenging various types of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
Biochemical and Physiological Effects:
DPPH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DPPH can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DPPH has several advantages for use in laboratory experiments. This compound is readily available and easy to synthesize, making it a cost-effective reagent. DPPH is also stable and has a long shelf life, making it a reliable reagent for use in various experiments.
However, there are also some limitations to the use of DPPH in laboratory experiments. This compound has a relatively low solubility in water, which can limit its use in aqueous systems. Additionally, DPPH has a relatively low reactivity towards certain types of free radicals, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of DPPH. One potential area of research is the development of new derivatives of DPPH with enhanced antioxidant properties. Another area of research is the investigation of the potential therapeutic applications of DPPH for the treatment of various diseases. Additionally, the use of DPPH as a model compound for the development of new materials with antioxidant properties is an area of active research.
科学研究应用
DPPH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DPPH has been investigated for its antioxidant properties and its ability to scavenge free radicals. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
In materials science, DPPH has been used as a model compound for the development of new materials with antioxidant properties. This compound has been incorporated into various polymers and coatings to enhance their antioxidant properties. In analytical chemistry, DPPH has been used as a reagent for the determination of the antioxidant activity of various compounds and extracts.
属性
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-9-11(2)17(10)16-14(19)13(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWDHOBXMFTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4238862.png)

![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B4238872.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4238875.png)
![6,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238877.png)
![2-amino-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4238885.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238895.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4238917.png)
![N-butyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4238922.png)
![5'-methyl-7'-phenyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B4238943.png)
